molecular formula C8H6BrF2NO B1290476 2-Bromo-N-(3,5-difluorophenyl)acetamide CAS No. 405937-75-9

2-Bromo-N-(3,5-difluorophenyl)acetamide

Cat. No. B1290476
M. Wt: 250.04 g/mol
InChI Key: YMXZOQRAUCACRG-UHFFFAOYSA-N
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Description

The compound "2-Bromo-N-(3,5-difluorophenyl)acetamide" is a brominated acetamide with additional fluorine substitutions on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and fluorinated acetamides, which can help infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions and the use of acetamide groups. For instance, the synthesis of a GPR119 agonist bearing a trifluorophenyl acetamide group involved conformational restriction and aimed to maintain potency while reducing lipophilicity and oxidative metabolism . Another example is the synthesis of N-bromoacetamide derivatives, which involved addition and substitution reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-N-(3,5-difluorophenyl)acetamide."

Molecular Structure Analysis

The molecular structure of halogenated acetamides is characterized by the dihedral angles between the planes of the phenyl rings and the acetamide group. For example, in "2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide," the dihedral angle between the phenyl rings and the acetamide group is significant, indicating a twisted structure . This twisting can affect the compound's intermolecular interactions and overall stability.

Chemical Reactions Analysis

Halogenated acetamides can participate in various chemical reactions, including hydrogen bonding and halogen bonding. The presence of halogen atoms like bromine and fluorine can facilitate weak C–H···Br/F interactions, as seen in the supramolecular assembly of related compounds . These interactions are crucial for the formation of three-dimensional architectures in the crystal lattice.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Bromo-N-(3,5-difluorophenyl)acetamide" can be inferred from similar compounds. For instance, the presence of halogen atoms can influence the compound's melting point, solubility, and reactivity. The crystal packing and hydrogen bonding patterns, such as N–H···O and C–H···O/F, contribute to the stability and solubility of the compound . Additionally, quantum chemical calculations can provide insights into the vibrational frequencies, electronic properties, and thermodynamic properties of halogenated acetamides .

Scientific Research Applications

  • Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

    • Field : Medicinal Chemistry
    • Application : Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been studied for their potential therapeutic applications .
    • Method : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects .
    • Results : The research aims to design and develop new pharmaceutical compounds. The review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which could potentially include “2-Bromo-N-(3,5-difluorophenyl)acetamide”, have been found in many important synthetic drug molecules and have shown diverse biological activities .
    • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

“2-Bromo-N-(3,5-difluorophenyl)acetamide” is classified as a dangerous substance. It has hazard statements H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bromo-N-(3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXZOQRAUCACRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631044
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3,5-difluorophenyl)acetamide

CAS RN

405937-75-9
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
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